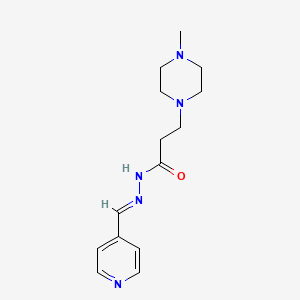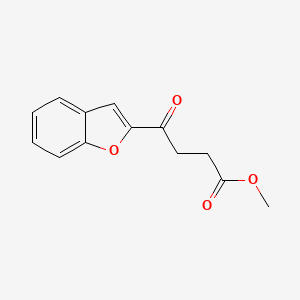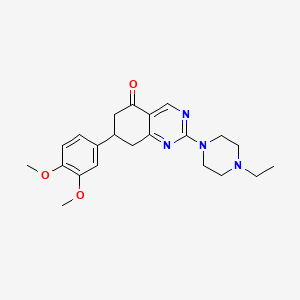![molecular formula C20H29N3O5S B5525384 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine" is a chemical compound with potential pharmacological activities. Its specific attributes and applications can be understood by analyzing its synthesis process, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine" often involves complex chemical reactions. For instance, related compounds such as N,N-dialkylated benzamidines and oxo-piperazinylmethyl-benzamidines have been synthesized as potent factor Xa inhibitors (Jia et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds shows that slight variations in the molecular conformation can lead to different intermolecular interactions, as seen in studies of closely related benzodioxol-methyl-piperazines (Mahesha et al., 2019). Density Functional Theory (DFT) is often used to study the optimized structures of these molecules (Xiao et al., 2022).
Chemical Reactions and Properties
These compounds often participate in nucleophilic substitution reactions, as observed in the synthesis of various piperazine derivatives (Mallesha & Mohana, 2011). The introduction of various substituents can significantly alter their chemical properties and biological activities.
Physical Properties Analysis
X-ray crystallography is a common tool used to study the crystal structures of such compounds, revealing details like conformation and bond angles (Naveen et al., 2007). These physical properties are crucial in determining the stability and reactivity of the compound.
Chemical Properties Analysis
The chemical properties of these compounds, such as antimicrobial and antioxidant activities, are often evaluated through various biological assays. For example, some benzodioxane-2-carbonyl)piperazine derivatives show significant antimicrobial activity (Vinaya et al., 2009).
Aplicaciones Científicas De Investigación
Cytochrome P450 Enzyme Metabolism
The study by Hvenegaard et al. (2012) focuses on the metabolism of a novel antidepressant, Lu AA21004, which is structurally related to the specified compound, emphasizing the role of cytochrome P450 enzymes in its oxidative metabolism. This research highlights the metabolic pathways involved and identifies the specific enzymes responsible for the metabolite formation, offering insights into the drug's pharmacokinetics and potential interactions with other pharmaceuticals (Hvenegaard et al., 2012).
Factor Xa Inhibitors
Jia et al. (2004) explored a class of compounds including N,N-dialkylated benzamidines and benzodioxane derivatives as potent factor Xa inhibitors. These substances exhibit significant anticoagulant activity, which is crucial for developing new treatments for thrombosis and other cardiovascular diseases. The study delves into the structural requirements for factor Xa inhibition, providing a foundation for the design of novel anticoagulants (Jia et al., 2004).
Antimicrobial and Antioxidant Activities
Mallesha and Mohana (2011) synthesized a series of benzodioxane-piperazine derivatives and evaluated their antimicrobial and antioxidant properties. This research demonstrates the potential of these compounds in treating infections and their capability as antioxidants, which could have implications for developing therapies against oxidative stress-related conditions (Mallesha & Mohana, 2011).
Serotonin Receptor Agonists
Sonda et al. (2004) investigated benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds, including modifications to the piperazine ring, were assessed for their prokinetic properties, highlighting their therapeutic potential in treating gastrointestinal motility disorders. This line of research contributes to the understanding of the structure-activity relationship in designing effective prokinetic agents (Sonda et al., 2004).
Anti-malarial Activity
Cunico et al. (2009) presented the crystal structures and anti-malarial activity of arylmethyl-piperazine derivatives. The study underscores the significance of molecular structure and intermolecular interactions in determining the compounds' activity against malaria, offering a pathway to novel anti-malarial drugs (Cunico et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-2-29(25,26)23-7-5-17(6-8-23)20(24)22-11-9-21(10-12-22)14-16-3-4-18-19(13-16)28-15-27-18/h3-4,13,17H,2,5-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAISMOLAQTGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)
![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)
![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)
![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)
![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)


![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)